3-Methoxypyrazine 1-oxide

Regioselective thiation Pyrazinethiol synthesis Lewis acid catalysis

Achieving divergent regioselectivity in pyrazine functionalization? Standard 3-substituted pyrazine N-oxides yield 2-substituted products; this fails for 2,6-disubstituted targets. 3-Methoxypyrazine 1-oxide (CAS 23902-69-4) is the verified solution: - Lewis acid-mediated thiation: major product = 2,6-isomers (unique among 3-substituted analogs) - Reagent-controlled chlorination toggle: POCl3/amine → 3-substituted 2-chloropyrazines; chloroacetyl chloride → 6-substituted 2-chloropyrazines - Enables deoxidative azidation (unique to methoxy derivative) for CuAAC click chemistry - mp 175°C: recrystallization purification; LogP -0.9: aqueous compatibility Procurement-ready for immediate shipment.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 23902-69-4
Cat. No. B12982661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyrazine 1-oxide
CAS23902-69-4
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=NC=C[N+](=C1)[O-]
InChIInChI=1S/C5H6N2O2/c1-9-5-4-7(8)3-2-6-5/h2-4H,1H3
InChIKeyNLMXIZXGYUZQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyrazine 1-Oxide: Overview & Selection Guide


3-Methoxypyrazine 1-oxide (CAS 23902-69-4), also designated as 2-methoxypyrazine 4-oxide, is a heteroaromatic N-oxide with molecular formula C5H6N2O2 and molecular weight 126.11 g/mol . It appears as a solid with a reported melting point of 175 °C, predicted boiling point of 321.0±22.0 °C, and predicted density of 1.22±0.1 g/cm³ [1]. This compound serves as a versatile synthetic intermediate that enables regioselective functionalization of the pyrazine ring through deoxygenative substitution chemistry [2][3].

Workflow Deoxygenative substitution on pyrazine ring
Reactivity Methoxy group enables regioselective functionalization distinct from other 3-substituted analogs
Key Access 2,6-Disubstituted pyrazines, 2-chloropyrazines, and 2-azido derivatives

Unmatched Regioselectivity: 3-Methoxypyrazine 1-Oxide vs. Other Pyrazine N-Oxides


In-class substitution among pyrazine N-oxides is not functionally interchangeable due to substituent-dependent regioselectivity in deoxygenative functionalization reactions. The methoxy group at the 3-position exerts distinct electronic effects that alter the reactivity landscape compared to methyl-, chloro-, phenyl-, and methoxycarbonyl-substituted analogs [1]. Specifically, 3-methoxypyrazine 1-oxide exhibits divergent product distribution patterns in both thiation and chlorination reactions—yielding 2,6-isomers as the major product in Lewis acid-mediated thiation rather than the 2-isomers typical of other 3-substituted pyrazine 1-oxides [1], and undergoing high regioselective conversion to 3-substituted 2-chloropyrazines under phosphoryl chloride/amine conditions that differ mechanistically from alternative chlorinating systems [2].

Thiation Regioselectivity 3-Methyl-, phenyl-, and methoxycarbonyl analogs yield 2-substituted products; methoxy yields 2,6-isomer. Substitution may shift product distribution.
Chlorination Outcome Reagent switch (POCl3/amine vs. chloroacetyl chloride) toggles 2- vs. 6-chlorination; this toggle is not uniformly available across all 3-substituted N-oxides.
Azidation Incompatibility Methyl-, chloro-, and methoxycarbonyl-substituted N-oxides do not undergo deoxidative azidation under reported conditions. Only methoxy derivative provides azidopyrazine.

3-Methoxypyrazine 1-Oxide: Key Comparative Evidence


Lewis Acid-Mediated Thiation: Divergent Regioselectivity

In Lewis acid-mediated deoxidative thiation with p-methoxytoluene-α-thiol, 3-methoxypyrazine 1-oxide exhibits divergent regioselectivity compared to other 3-substituted pyrazine 1-oxides. While 3-methyl-, 3-phenyl-, 3-(N-butylcarbamoyl)-, 3-methoxycarbonyl-, and the parent pyrazine 1-oxides give the corresponding 3-substituted 2-(methoxybenzylthio)pyrazines as the major products, 3-methoxypyrazine 1-oxide instead yields the 2,6-isomer as the different major product under identical conditions [1].

Thiation Regioselectivity
Head-to-head
Major product: 2,6-isomer (vs. 2-isomer for methyl, phenyl, methoxycarbonyl analogs)
Expands accessible pyrazine scaffold diversity
Reported under ZnBr2/Et2NCOCl in refluxing MeCN
Regioselective thiation Pyrazinethiol synthesis Lewis acid catalysis

Reagent-Switched Chlorination Regioselectivity

3-Methoxypyrazine 1-oxide reacts with refluxing phosphoryl chloride in the presence of amine to yield high regioselective formation of 3-substituted 2-chloropyrazines. In contrast, substitution of phosphoryl chloride with chloroacetyl chloride alters the regioselectivity outcome, enabling access to 6-substituted 2-chloropyrazines [1]. This reagent-dependent regioselectivity provides synthetic control not uniformly available across the pyrazine N-oxide class; 3-methoxycarbonylpyrazine 1-oxide, for instance, undergoes almost exclusive conversion to methyl 6-chloropyrazinecarboxylate under chloroacetyl chloride conditions without amine [1].

Chlorination Regioselectivity
Head-to-head
POCl3/amine → 2-chloro; chloroacetyl chloride → 6-chloro
Enables divergent synthesis from single starting material
Reagent-dependent outcome; compare with other N-oxides
Regioselective chlorination Pyrazine functionalization Deoxygenative substitution

Additive-Mediated Selectivity in Deoxydative Acetoxylation

In deoxydative acetoxylation reactions, 3-methoxypyrazine 1-oxide and its analogs (3-phenyl-, 3-methyl-, 3-chloro-, and 3-methoxycarbonylpyrazine 1-oxides) all furnish predominantly 2-acetoxy-6-substituted pyrazines [1]. However, the methoxy-substituted derivative exhibits distinct behavior upon addition of zinc bromide and triethylamine, which enables more selective preparation of the desired products relative to reactions without these additives [1].

Acetoxylation Selectivity
Cross-study comparable
Additive (ZnBr2/Et3N) enhances selectivity for 2-acetoxy-6-substituted pyrazine
Supports process optimization through additive tuning
2,6-regiochemistry common across series
Acetoxylation Pyrazine derivatization Regioselective substitution

Methoxy-Enabled Azidopyrazine Synthesis

3-Methoxypyrazine 1-oxide undergoes deoxidative azidation with trimethylsilyl azide to yield 2-azido-3-methoxypyrazine. In contrast, methyl-, chloro-, and methoxycarbonyl-substituted pyrazine N-oxides fail to undergo azidation under identical conditions [1]. The reaction proceeds with α-selective substitution at the carbon adjacent to the N-oxide function [1].

Azidation Reactivity
Head-to-head
Reactive → 2-azido-3-methoxypyrazine; unreactive: methyl, chloro, methoxycarbonyl analogs
Unique access to azide building blocks among 3-substituted pyrazine N-oxides
TMSN3/Et2NCOCl, refluxing MeCN
Azidopyrazine synthesis Nucleophilic substitution Deoxidative azidation

Physical Property Differentiation: Melting Point & LogP

3-Methoxypyrazine 1-oxide is characterized by a melting point of 175 °C, a predicted LogP of -0.9, and a predicted density of 1.22±0.1 g/cm³ [1]. The high melting point facilitates crystalline purification via recrystallization, while the negative LogP indicates aqueous-phase compatibility. In comparison, parent pyrazine N-oxide (CAS 2423-65-6) has a melting point of 126-127 °C at 14 Torr and predicted density of 1.19±0.1 g/cm³, with storage requiring inert gas at 2-8 °C .

Melting Point
Class-level
175 °C (target) vs. 126–127 °C (parent pyrazine N-oxide)
Higher melting point supports crystalline purification
LogP -0.9 indicates aqueous compatibility; data from MolAid
Physicochemical characterization Purity assessment Pre-formulation

3-Methoxypyrazine 1-Oxide: Key Application Scenarios


2,6-Disubstituted Pyrazine Synthesis via Thiation

When the synthetic objective requires 2,6-disubstituted pyrazine derivatives rather than 2-substituted products, 3-methoxypyrazine 1-oxide is the preferred starting material among 3-substituted pyrazine 1-oxides. Its divergent regioselectivity in Lewis acid-mediated thiation yields 2,6-isomers as the major product, whereas methyl, phenyl, and methoxycarbonyl analogs give 2-substituted products under identical conditions [1]. This property is particularly valuable for synthesizing symmetrical pyrazine derivatives used in coordination chemistry and materials science.

Reagent-Controlled Regioselective Chlorination

3-Methoxypyrazine 1-oxide supports two distinct chlorination outcomes through simple reagent selection: high regioselective formation of 3-substituted 2-chloropyrazines with POCl3/amine, versus 6-substituted 2-chloropyrazines with chloroacetyl chloride [2]. This reagent-controlled regioselectivity toggle makes the compound uniquely suited for divergent synthesis strategies where access to both 2-chloro and 6-chloro intermediates is required from a single starting material.

Azidopyrazine Building Blocks for Click Chemistry

3-Methoxypyrazine 1-oxide is the appropriate choice for generating 2-azido-3-methoxypyrazine via deoxidative azidation with trimethylsilyl azide. Methyl-, chloro-, and methoxycarbonyl-substituted pyrazine 1-oxides do not undergo this transformation, making the methoxy derivative uniquely reactive for accessing azide-functionalized pyrazines [3]. These azidopyrazines serve as versatile intermediates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry applications.

Solid-Phase Purification and Handling Advantages

The high melting point (175 °C) of 3-methoxypyrazine 1-oxide facilitates crystalline purification via recrystallization, providing a practical advantage for laboratories requiring high-purity starting materials for sensitive catalytic reactions [4]. The negative LogP (-0.9) suggests adequate water solubility for aqueous-phase reaction conditions, distinguishing it from more lipophilic pyrazine derivatives that may require organic co-solvents.

Application
Selection Property
Validation Focus
2,6-Disubstituted pyrazine synthesis
Thiation regioselectivity (2,6- vs. 2-substitution)
Product isomer distribution under Lewis acid conditions
Reagent-controlled chlorination
Chlorination regioselectivity toggle
2-Chloro vs. 6-chloro product formation
Azidopyrazine click chemistry precursors
Unique azidation reactivity
Successful azide formation (vs. unreactive analogs)
Solid-phase purification workflows
High melting point and aqueous compatibility
Recrystallization efficiency; aqueous reaction suitability

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